1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide
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Description
The compound “1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by reacting a precursor with ethanol and amines .Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical synthesis of quinazolin-4-one derivatives, including those similar to the compound , has been explored for their antimicrobial properties. For instance, Babu et al. (2015) synthesized various quinazolinone derivatives and assessed their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity, finding potential antimicrobial activity in some compounds (Babu, Srinivasulu, & Kotakadi, 2015).
Anticancer Applications
Quinazolinone derivatives have shown potential in anticancer research. Nowak et al. (2015) reported that certain amino- and sulfanyl-derivatives of benzoquinazolinones exhibited significant anticancer activity in vitro, highlighting the compound's relevance in this field (Nowak et al., 2015).
Novel Synthesis Methods
The development of new methods for synthesizing quinazolinone derivatives has been a focus of research. Kornylov et al. (2017) proposed an effective synthesis method for a related compound, demonstrating the ongoing innovation in this area (Kornylov et al., 2017).
Antiviral Properties
Studies have also explored the antiviral potential of quinazolinone compounds. Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones and evaluated them against various respiratory and biodefense viruses, indicating the compound's relevance in antiviral research (Selvam et al., 2007).
Properties
IUPAC Name |
1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O3S/c19-12-3-4-14-13(10-12)17(26)23(18(27)21-14)7-1-2-15(24)22-8-5-11(6-9-22)16(20)25/h3-4,10-11H,1-2,5-9H2,(H2,20,25)(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEJGFXZQBXZLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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